methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of an acetyl group at the fourth position, a methyl group at the first position, and a carboxylate ester group at the second position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Functional Groups: The acetyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The carboxylate ester group can be introduced through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Methylation: The methyl group at the first position can be introduced through methylation using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylates, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the synthesis of functional materials, such as organic semiconductors and conductive polymers.
Chemical Biology: It can be employed in the design and synthesis of molecular probes for studying biological processes.
Organic Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The acetyl and carboxylate groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetyl-1H-pyrrole-2-carboxylate: Lacks the methyl group at the first position.
Ethyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate: Contains an ethyl ester group instead of a methyl ester group.
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: Contains a formyl group instead of an acetyl group.
Uniqueness
Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both acetyl and carboxylate ester groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 4-acetyl-1-methylpyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(11)7-4-8(9(12)13-3)10(2)5-7/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKGXMRDJTWJIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377249 |
Source
|
Record name | methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85795-19-3 |
Source
|
Record name | methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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